5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide
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Overview
Description
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide is a synthetic organic compound with the molecular formula C19H19FN2O2 and a molecular weight of 326.37 g/mol This compound is known for its unique structural features, which include a fluorophenyl group, an ethynyl linkage, and a pyridine carboxamide moiety
Preparation Methods
The synthesis of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: 5-(3-fluorophenylethynyl)pyridine-2-carboxylic acid and ®-3-amino-2-methylbutan-2-ol trifluoroacetate.
Reaction Conditions: The reaction is typically carried out in N,N-dimethylformamide (DMF) under an inert atmosphere at room temperature (20°C) for approximately 10 minutes.
Catalysts and Reagents: N-ethyl-N,N-diisopropylamine and N-[dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate are used as catalysts and reagents.
Industrial Production: The compound has achieved commercial mass production, indicating that the synthetic route is scalable and efficient.
Chemical Reactions Analysis
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could modulate various biological processes .
Comparison with Similar Compounds
Similar compounds to 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide include:
2-Fluoro-5-[2-(3-fluorophenyl)ethynyl]pyridine: This compound shares the fluorophenyl and ethynyl groups but lacks the carboxamide moiety.
5-(3-fluorophenylethynyl)pyridine-2-carboxylic acid: This compound is a precursor in the synthesis of the target compound and shares the pyridine carboxamide structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H19FN2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23) |
InChI Key |
ZPKZAFDYFVJULO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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